Methyl 1-tosyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-tosyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a methyl ester group at the 2-position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-tosyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Scientific Research Applications
Methyl 1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-tosyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with specific receptors or proteins.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylpyrrole-2-carboxylate: Similar structure but lacks the tosyl group.
Methyl 2-pyrrolecarboxylate: Similar structure but lacks the tosyl and methyl groups.
Uniqueness
Methyl 1-tosyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the tosyl and methyl ester groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13NO4S |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h3-9H,1-2H3 |
InChI Key |
ZEJJLTKUXCSBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)OC |
Origin of Product |
United States |
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